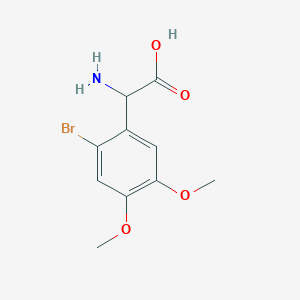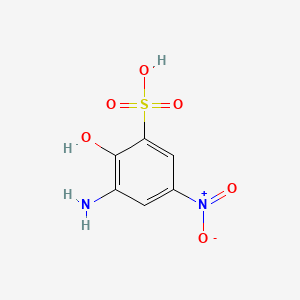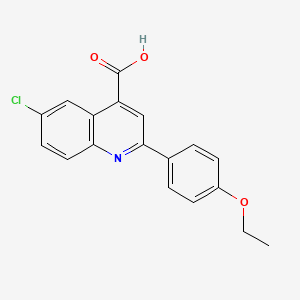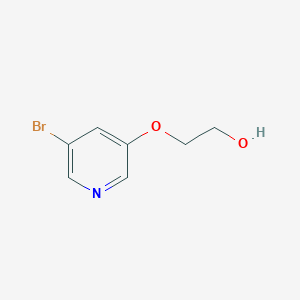
5-Bromo-3-(2-hydroxyethoxy)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Bromo-3-(2-hydroxyethoxy)-pyridine" is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of applications in organic synthesis, medicinal chemistry, and material science. The presence of a bromine atom and a hydroxyethoxy group in the molecule suggests potential reactivity and functionality that could be exploited in various chemical transformations.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods, including carbon-carbon coupling reactions and cyclization processes. For instance, the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks has been developed using Fischer indole cyclization in polyphosphoric acid, which allows for the introduction of alkyl or aryl substituents at specific positions on the pyridine ring . Although the exact synthesis of "5-Bromo-3-(2-hydroxyethoxy)-pyridine" is not detailed in the provided papers, similar synthetic strategies could potentially be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and spectroscopic methods. For example, the crystal structures of related compounds have been determined, revealing insights into their molecular conformations and intermolecular interactions . These studies often show that the presence of substituents like bromine can influence the overall geometry and packing of the molecules in the solid state.
Chemical Reactions Analysis
Brominated pyridine derivatives are known to participate in various chemical reactions, primarily due to the presence of the reactive bromine atom, which can be utilized in further functionalization. The papers provided do not directly discuss the chemical reactions of "5-Bromo-3-(2-hydroxyethoxy)-pyridine," but related compounds have been shown to undergo reactions such as carbon-carbon coupling and hydroboration-cycloalkylation . These reactions are crucial for the synthesis of more complex molecules and have implications in the development of pharmaceuticals and other biologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be characterized using various spectroscopic techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies . Density functional theory (DFT) calculations can also provide insights into the vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties of these compounds . Additionally, the antimicrobial activities of some brominated pyridines have been tested, indicating potential biological relevance .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
5-Bromo-3-(2-hydroxyethoxy)-pyridine derivatives have been a focal point in synthesis and structural analysis research. One study successfully synthesized a derivative, confirming its structure through crystal analysis and revealing its betaine nature with distorted ring fragments connected by a C-N single bond (Kuhn, Al-Sheikh, & Steimann, 2003).
Tautomerism and Bromination Reactions
The compound has been explored for its tautomerism properties and reaction behavior. Research on hydroxypyridines and their derivatives, including 5-bromo derivatives, revealed insights into the bromination reactions and the structural implications of such processes (Kolder & Hertog, 2010).
Spectroscopic and Optical Studies
Spectroscopic and optical studies on 5-bromo derivatives have been conducted, where Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies were utilized. These studies were further enhanced by density functional theory (DFT) and time-dependent DFT (TD-DFT) methods to analyze the molecular structure, vibrational frequencies, and non-linear optical properties (Vural & Kara, 2017).
Synthetic Chemistry and Pharmacological Research
The compound's derivatives have been synthesized and characterized for various purposes, including potential pharmacological applications. Studies have synthesized specific derivatives and evaluated their inhibitory and antibacterial properties, suggesting their utility in developing novel pharmacological agents (Dueke-Eze et al., 2011).
Quantum Mechanical Investigations and Biological Activities
Research has been conducted on novel pyridine derivatives synthesized via Suzuki cross-coupling reactions, exploring their electronic properties through quantum mechanical investigations. These studies extend to evaluating the biological activities of these derivatives, highlighting their potential in biomedical applications (Ahmad et al., 2017).
Eigenschaften
IUPAC Name |
2-(5-bromopyridin-3-yl)oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-3-7(5-9-4-6)11-2-1-10/h3-5,10H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUXSYPUWVAIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402388 |
Source


|
| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
CAS RN |
284040-71-7 |
Source


|
| Record name | 5-Bromo-3-(2-hydroxyethoxy)-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


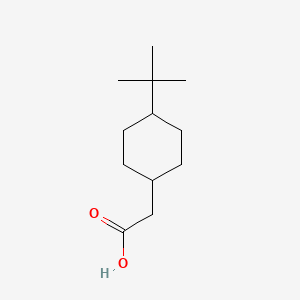

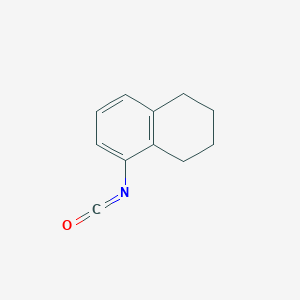

![6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1275772.png)
![7-Bromopyrido[2,3-b]pyrazine](/img/structure/B1275775.png)

![Tris[(trifluoromethyl)sulfonyl]methane](/img/structure/B1275778.png)
